molecular formula C17H16N4S B1380911 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea CAS No. 851052-50-1

1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B1380911
CAS No.: 851052-50-1
M. Wt: 308.4 g/mol
InChI Key: OEXFTYFUOIKHTL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea can be traced to the broader historical evolution of both pyrazole and thiourea chemistry, two well-established areas of heterocyclic research that have converged to produce compounds of remarkable structural complexity and chemical utility. The pyrazole nucleus has long been recognized as a privileged scaffold in medicinal chemistry, with its discovery dating back to the nineteenth century when chemists first began exploring five-membered heterocyclic systems containing nitrogen atoms. The systematic investigation of pyrazole derivatives gained momentum throughout the twentieth century, as researchers recognized their potential for diverse biological activities and their utility as synthetic intermediates.

Thiourea derivatives, on the other hand, have attracted significant attention due to their extensive applications in diverse fields, ranging from synthetic precursors of new heterocycles to pharmacological applications and materials science. The historical development of thiourea chemistry has been marked by continuous escalation of interest, particularly owing to their wide variety of biological activities including antitumor, enzyme inhibitory, antibacterial, antifungal, and antimalarial activities. The convergence of these two chemical domains has led to the emergence of pyrazolyl thiourea derivatives as a distinct class of compounds with unique properties and applications.

The specific compound this compound represents a sophisticated example of this chemical convergence, incorporating both the structural complexity of substituted pyrazoles and the functional versatility of thiourea moieties. Recent research has demonstrated that pyrazolyl thioureas constitute a promising chemotype for the development of novel compounds with diverse biological activities. The synthesis and characterization of this particular compound have been facilitated by advances in heterocyclic chemistry methodologies and improved understanding of structure-activity relationships in both pyrazole and thiourea systems.

Structural Characterization and Chemical Classification

This compound exhibits a complex molecular architecture that can be systematically analyzed through its constituent structural elements. The compound possesses the molecular formula C17H16N4S with a molecular weight of 308.40 daltons. The structure can be described using the Simplified Molecular Input Line Entry System notation as S=C(N)NC1=CC(C2=CC=C(C)C=C2)=NN1C3=CC=CC=C3, which provides a comprehensive representation of the molecular connectivity.

The compound belongs to the broad classification of heterocyclic organic compounds, specifically categorized as a thiourea derivative containing a pyrazole ring system. More precisely, it can be classified as a pyrazolyl thiourea, representing a hybrid structure that combines the chemical properties of both functional domains. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]thiourea, which systematically describes the substitution pattern and connectivity.

The molecular structure features a central pyrazole ring, which is a five-membered heterocyclic system containing two nitrogen atoms in adjacent positions. This pyrazole core is substituted at the 1-position with a phenyl group and at the 3-position with a para-tolyl group (4-methylphenyl). The thiourea functionality is attached to the 5-position of the pyrazole ring, creating a conjugated system that extends the electronic delocalization throughout the molecule. The presence of the thiocarbonyl group (C=S) in the thiourea moiety introduces additional complexity to the electronic structure and provides sites for potential chemical reactivity.

The crystallographic data available for related pyrazolyl thiourea compounds indicates that such molecules typically adopt planar or near-planar conformations, with the mean deviation from the least squares plane being approximately 0.048 angstroms. The intramolecular hydrogen bonding patterns, particularly those involving the thiourea nitrogen-hydrogen groups, play crucial roles in stabilizing the molecular conformation and influencing the overall crystal packing arrangements.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined characteristics of its pyrazole and thiourea components, resulting in a compound with distinctive thermal, solubility, and spectroscopic properties. The compound exists as a solid under standard conditions, with a reported melting point range of 222-224 degrees Celsius, indicating substantial thermal stability characteristic of substituted pyrazole derivatives.

Property Value Method/Conditions
Molecular Formula C17H16N4S -
Molecular Weight 308.40 g/mol -
Melting Point 222-224°C Standard atmospheric pressure
Physical State Solid Room temperature
CAS Registry Number 851052-50-1 -

The spectroscopic properties of the compound provide valuable insights into its structural characteristics and electronic behavior. Infrared spectroscopy of related pyrazolyl thiourea compounds typically reveals characteristic absorption bands at 3200-3430 cm⁻¹ corresponding to nitrogen-hydrogen stretching vibrations, carbonyl stretching frequencies at 1660-1690 cm⁻¹, and carbon-sulfur stretching absorptions around 1150 cm⁻¹. The reduced double bond character of the carbonyl group due to conjugation effects accounts for the appearance of its stretching frequency at lower wavenumbers compared to non-conjugated systems.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. Proton nuclear magnetic resonance spectra of similar compounds typically exhibit characteristic aromatic proton signals in the range of 7.10-8.50 parts per million, while the distinct nitrogen-hydrogen protons appear as broad singlets at 9.07-9.58 and 10.66-12.81 parts per million respectively. The pyrazole methyl substituents generally resonate as singlets near 2.50 parts per million, providing clear identification of the substitution pattern.

The solubility characteristics of the compound are influenced by the presence of both hydrophobic aromatic rings and the polar thiourea functionality. Computational studies on related pyrazole derivatives have indicated that cyclized molecules generally exhibit enhanced aqueous solubility compared to their non-cyclized precursors, with solvation free energies ranging from -10.787 to -12.387 kilocalories per mole. The presence of the thiourea group is expected to contribute to hydrogen bonding interactions with protic solvents, potentially enhancing solubility in polar media while the extensive aromatic substitution may limit overall aqueous solubility.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within the broader context of heterocyclic chemistry research, representing both the culmination of established synthetic methodologies and a platform for future chemical innovations. The compound exemplifies the successful integration of pyrazole and thiourea chemistry, two areas that have independently demonstrated substantial importance in pharmaceutical, agricultural, and materials science applications.

The pyrazole scaffold has long been recognized as a privileged structure in medicinal chemistry, with pyrazole-containing compounds exhibiting broad spectrum pharmacological activities ranging from antimicrobial and antitubercular to anticonvulsant, anticancer, analgesic, anti-inflammatory, antidepressant, and cardiovascular effects. The incorporation of thiourea functionality into pyrazole systems creates hybrid molecules that can potentially access multiple biological targets and exhibit enhanced or novel activities compared to their individual components.

Recent research has demonstrated that pyrazolyl thiourea derivatives represent a promising chemotype for the development of novel antibacterial agents, particularly those active against Gram-positive multi-resistant strains. Studies have shown that these compounds can exhibit minimum inhibitory concentration values ranging from 32 to 128 micrograms per milliliter against methicillin-resistant Staphylococcus strains, which are often responsible for severe pulmonary diseases in cystic fibrosis patients. The bacteriostatic mechanism of action observed for the most active compounds suggests potential therapeutic applications in treating difficult-to-treat bacterial infections.

The structural complexity of this compound also makes it an valuable subject for computational chemistry studies and structure-activity relationship investigations. Density functional theory calculations performed on related pyrazole derivatives have provided insights into geometric parameters, electronic properties, and molecular interactions that govern biological activity. The calculated carbon-nitrogen bond lengths in the pyrazole ring system typically range from 1.295 to 1.300 angstroms, while nitrogen-nitrogen bond lengths fall between 1.372 and 1.381 angstroms, values that are consistent with experimental observations from similar compounds.

From a synthetic chemistry perspective, the compound represents an important example of modern heterocyclic synthesis, demonstrating the successful application of established methodologies to create structurally complex molecules with potential practical applications. The synthesis of such compounds typically involves multi-step reaction sequences, including condensation reactions between appropriately substituted pyrazole derivatives and thiourea precursors. The development of efficient synthetic routes to pyrazolyl thioureas has been facilitated by advances in catalytic methodologies and green chemistry approaches, including the use of phase transfer catalysis to improve reaction yields and reduce environmental impact.

The compound also serves as a valuable model system for understanding the broader principles of heterocyclic chemistry, including tautomerism, hydrogen bonding, and electronic delocalization. The pyrazole ring system exhibits prototrophic tautomerism, with the possibility of multiple tautomeric forms depending on substitution patterns and environmental conditions. The thiourea functionality contributes additional complexity through its ability to participate in hydrogen bonding interactions and coordinate with metal ions, properties that are exploited in applications ranging from catalysis to sensing.

Properties

IUPAC Name

[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-12-7-9-13(10-8-12)15-11-16(19-17(18)22)21(20-15)14-5-3-2-4-6-14/h2-11H,1H3,(H3,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXFTYFUOIKHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route for Pyrazole Core

  • Starting Materials: Appropriate acetophenone derivatives (e.g., acetophenone and p-methylacetophenone) and phenylhydrazine are used as starting materials.
  • Reaction Conditions: The acetophenone derivative reacts with phenylhydrazine in absolute ethanol with catalytic sulfuric acid under reflux for about 12 hours to form hydrazone intermediates.
  • Conversion to Pyrazole: The hydrazone intermediates undergo cyclization to form substituted pyrazoles. In some protocols, Vilsmeier-Haack reaction with POCl3 and DMF at 60–70 °C for 5 hours is employed to introduce formyl groups on the pyrazole ring, facilitating further functionalization.
  • Isolation and Purification: The pyrazole derivatives are isolated by precipitation, filtration, and recrystallization from ethanol or other solvents, yielding high purity compounds confirmed by NMR and elemental analysis.

This methodology is supported by detailed experimental procedures and characterization data reported in recent literature.

Synthesis of this compound

Thiourea Derivatization via Isothiocyanate Reaction

  • Key Step: The pyrazole amine intermediate is reacted with an appropriate isothiocyanate to form the thiourea derivative.
  • Reaction Conditions: Equimolar amounts of the pyrazole amine and isothiocyanate are stirred in acetonitrile at room temperature for approximately 12 hours.
  • Workup: Upon reaction completion, the solid product is filtered and washed with methanol to remove impurities.
  • Yield and Purity: This method typically affords the thiourea derivatives in good to excellent yields (80–90%), with purity confirmed by melting point determination, NMR (¹H and ¹³C), and mass spectrometry.

This general procedure is well-documented in the Royal Society of Chemistry supplementary data and aligns with standard thiourea synthesis protocols.

Alternative Synthetic Approaches

  • Ultrasonication and Basic Conditions: Some thiourea derivatives related to pyrazole scaffolds have been synthesized by reacting chalcones with thiourea or thiosemicarbazide under basic conditions with ultrasonication at moderate temperatures (~50 °C), yielding the corresponding pyrazole thioureas in medium to excellent yields.
  • Heating with Molecular Iodine: In other cases, thioureas were prepared by heating thiourea with acetophenone derivatives and molecular iodine at elevated temperatures (around 100 °C), or by refluxing with phenacyl bromides in ethanol, providing alternative routes to thiourea-functionalized pyrazoles.

Data Table Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole intermediate synthesis Acetophenone derivatives + phenylhydrazine, EtOH, catalytic H2SO4, reflux 70 °C 12 h 80–90 Hydrazone formation followed by cyclization
Formylation (optional) POCl3 + DMF, reflux 60–70 °C 5 h ~85 Vilsmeier-Haack reaction for further functionalization
Thiourea formation Pyrazole amine + isothiocyanate, acetonitrile, stirring Room temp 12 h 80–90 Standard thiourea synthesis
Ultrasonication method Chalcones + thiourea, basic medium, ultrasonication 50 °C ~1–3 h Medium to excellent Alternative method for related compounds
Heating with iodine Thiourea + acetophenone + I2, heating 100 °C Several hours Medium Alternative route with molecular iodine

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized this compound compounds exhibit characteristic signals in ¹H NMR and ¹³C NMR spectra consistent with the pyrazole and thiourea moieties. For example, aromatic protons appear in the δ 7.0–8.0 ppm range, and the thiourea NH protons typically show downfield shifts due to hydrogen bonding.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the expected molecular formula, validating the successful synthesis.
  • Melting Points: The compounds generally have melting points in the range of 145–190 °C, indicative of their crystalline nature and purity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress at each step, ensuring complete conversion and minimizing by-products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that thiourea derivatives exhibit significant anticancer properties. For instance, 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea has been evaluated for its potential to inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties
    • The compound has shown promising results against a range of bacterial strains. In vitro tests indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects
    • Research has highlighted the anti-inflammatory properties of thiourea derivatives, including this compound, suggesting its potential in treating inflammatory diseases. It was shown to reduce pro-inflammatory cytokine levels in animal models .

Catalytic Applications

  • Organocatalysis
    • This compound serves as an effective organocatalyst in various reactions, including asymmetric synthesis and Michael additions. Its bifunctional nature allows it to facilitate reactions without the need for metal catalysts, which is advantageous for green chemistry practices .
  • Synthesis of Heterocycles
    • The compound can be utilized in the synthesis of complex heterocyclic structures, which are pivotal in drug discovery and development. It acts as a nucleophile in cyclization reactions, leading to the formation of new pharmacologically relevant compounds .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis
AntimicrobialBroad-spectrum
Anti-inflammatoryReduces cytokines

Table 2: Catalytic Applications

Reaction TypeRole of CompoundReference
Asymmetric synthesisOrganocatalyst
Heterocycle synthesisNucleophile in cyclization reactions

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound revealed its mechanism of action involving the modulation of key signaling pathways associated with cell survival and apoptosis. The study utilized various breast cancer cell lines to assess the compound's efficacy and elucidated its potential as a therapeutic agent against malignancies.

Case Study 2: Organocatalytic Activity

In another study focusing on organocatalysis, researchers employed this thiourea derivative to catalyze Michael addition reactions between α,β-unsaturated carbonyl compounds and nucleophiles. The results demonstrated high yields and enantioselectivity, showcasing its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a)

  • Structure : Differs in the pyrazole substitution pattern. The pyrazole ring is attached to a phenyl group via a para-substituted phenyl linker, whereas the target compound has direct phenyl and p-tolyl substituents on the pyrazole .
  • Synthesis: Prepared via refluxing enaminone with hydrazine hydrate, yielding 4a in a one-step reaction. The target compound may require alternative routes due to its distinct substitution .
  • Properties: IR data (N-H stretches at ~3260 cm⁻¹) confirm the thiourea moiety. No melting point (m.p.) reported, but the absence of a p-tolyl group may reduce crystallinity compared to the target compound .

1-(4-(7H-Thiazolo[3,2-a]pyrimidin-5-yl)phenyl)-3-phenylthiourea (5)

  • Structure: Replaces the pyrazole with a thiazolopyrimidine ring, introducing additional nitrogen atoms and a fused heterocyclic system.
  • Synthesis: Uses 2-aminothiazole and sodium methoxide under reflux. Yield (57%) is moderate, suggesting challenges in forming fused rings compared to simpler pyrazole derivatives .
  • Properties : Higher m.p. (255–256°C) due to extended aromaticity and hydrogen bonding. IR data (1627 cm⁻¹ for C=N) indicate stronger electron-withdrawing effects than the target compound .

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea

  • Structure : Substitutes p-tolyl with m-tolyl and includes a fluorine atom on the phenyl group. Fluorine enhances electronegativity and metabolic stability, while m-tolyl alters steric effects .
  • Synthesis: Not detailed in evidence, but fluorinated analogs often require specialized reagents (e.g., fluorobenzene derivatives).
  • Properties : Fluorine’s inductive effect may increase acidity of the thiourea NH groups compared to the target compound .

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d)

  • Structure : Incorporates a tetrazole-thioether and carbonitrile group, diverging significantly from the thiourea motif. The tetrazole ring enhances metabolic resistance and metal-binding capacity .
  • Synthesis : Uses 1-methyltetrazole-5-thiol, yielding 66.64%. The carbonitrile group suggests utility in click chemistry or coordination complexes .
  • Properties : Lower m.p. (173.1°C) due to reduced hydrogen-bonding capacity compared to thiourea derivatives. NMR data (δ 7.42–7.84 ppm for aromatic protons) align with phenyl substitution .

Research Implications

  • Electronic Effects : The p-tolyl group in the target compound likely increases electron-donating capacity compared to fluorinated or nitrile-bearing analogs, affecting reactivity in catalysis or drug-receptor interactions .
  • Synthetic Challenges : Moderate yields in fused heterocycles (e.g., compound 5, 57%) highlight the difficulty of constructing complex cores compared to simpler pyrazole-thiourea derivatives .
  • Spectroscopic Signatures : IR and NMR data from analogs provide benchmarks for identifying the target compound’s functional groups, though direct comparisons require experimental validation .

Biological Activity

1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea (CAS Number: 91511957) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This compound exhibits a complex structure characterized by a pyrazole ring, which is known for its diverse biological properties.

  • Molecular Formula : C17H16N4S
  • Molecular Weight : 308.40 g/mol
  • Structure : The compound features a thiourea moiety linked to a pyrazole derivative, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antiviral and antimicrobial properties.

Antiviral Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antiviral activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against Tobacco Mosaic Virus (TMV). The compound was tested alongside commercial agents like ningnanmycin, revealing promising results with curative rates ranging from 22.6% to 86.5% against TMV .

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been well-documented. In a synthesis study involving various thioureas, compounds were evaluated for their effectiveness against bacterial strains. Results indicated that many derivatives exhibited high antimicrobial activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Study Focus Findings
Study AAntiviral ActivityDemonstrated curative rates of up to 86.5% against TMV .
Study BAntimicrobial EffectsShowed high activity against various bacterial strains .
Study CStructure Activity RelationshipIdentified key structural features contributing to biological potency .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole moiety plays a critical role in binding to viral proteins or bacterial enzymes, thereby inhibiting their function.

Q & A

Advanced Research Question

  • Structure solution : Use SHELXD or SHELXS for phase determination from single-crystal X-ray data .
  • Refinement : SHELXL enables robust refinement of thermal parameters and hydrogen bonding networks, especially for high-resolution datasets .
  • Visualization : ORTEP-III (via WinGX) generates publication-quality anisotropic displacement ellipsoid diagrams .

What safety protocols should be followed when handling this thiourea derivative in the laboratory?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., H2S).
  • First aid : Immediate rinsing with water for exposure; consult a physician if ingested .

How can structure-activity relationship (SAR) studies guide the design of more potent thiourea-based analogs?

Advanced Research Question

  • Substituent screening : Systematically vary phenyl and p-tolyl groups to assess steric/electronic effects on bioactivity. For example, electron-deficient aryl groups may enhance hydrogen bonding with target proteins .
  • Bioisosteric replacement : Replace pyrazole with triazole or thiazole rings to modulate solubility and binding kinetics.
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interaction motifs (e.g., thiourea’s sulfur atom as a hydrogen bond acceptor).

How do solvent polarity and reaction temperature influence the synthesis of this compound?

Advanced Research Question

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but risk byproduct formation. Ethanol balances polarity and safety .
  • Temperature control : Reflux (~110°C in propionic acid) ensures complete cyclization of pyrazole-thiourea hybrids. Lower temperatures may require longer reaction times.

What computational tools can predict the compound’s stability and reactivity under varying conditions?

Advanced Research Question

  • DFT calculations : Gaussian or ORCA software models bond dissociation energies and reaction pathways.
  • Molecular dynamics (MD) : Simulate solvation effects and degradation kinetics in aqueous/organic media.
  • Thermogravimetric analysis (TGA) : Validate computational predictions experimentally.

How can researchers resolve challenges in crystallizing this thiourea derivative for structural analysis?

Advanced Research Question

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
  • Additives : Trace acetic acid or urea can promote crystal lattice formation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality .

What strategies improve the yield of thiourea derivatives during large-scale synthesis?

Advanced Research Question

  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2) to accelerate thiourea formation.
  • Flow chemistry : Continuous reactors minimize batch variability and improve heat transfer.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted precursors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea

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